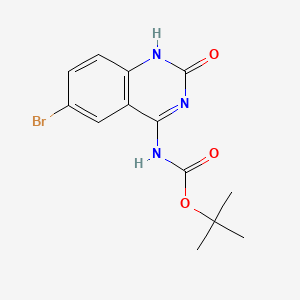
tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate: is a chemical compound with the molecular formula C13H14BrN3O3. It is a derivative of quinazolinone, a bicyclic compound that is widely studied for its potential biological activities. The presence of a bromine atom and a carbamate group in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-bromo-2-oxo-1,2-dihydroquinazoline.
Carbamate Formation: The key step involves the reaction of 6-bromo-2-oxo-1,2-dihydroquinazoline with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The quinazolinone core can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the quinazolinone core.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the quinazolinone core.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinazolinone derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinazoline N-oxides.
Reduction Products: Reduction can yield dihydroquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agents: Quinazolinone derivatives, including tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate, are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The exact mechanism of action of tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the carbamate group can influence its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness:
- Structural Features: The presence of the bromine atom and the specific positioning of the carbamate group make tert-Butyl (6-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate unique compared to other quinazolinone derivatives .
- Reactivity: Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for synthetic applications.
Eigenschaften
Molekularformel |
C13H14BrN3O3 |
|---|---|
Molekulargewicht |
340.17 g/mol |
IUPAC-Name |
tert-butyl N-(6-bromo-2-oxo-1H-quinazolin-4-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O3/c1-13(2,3)20-12(19)17-10-8-6-7(14)4-5-9(8)15-11(18)16-10/h4-6H,1-3H3,(H2,15,16,17,18,19) |
InChI-Schlüssel |
GPGHPULQQPAZEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)NC2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


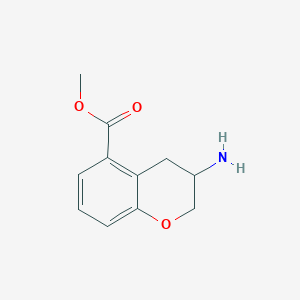
![3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B13494389.png)


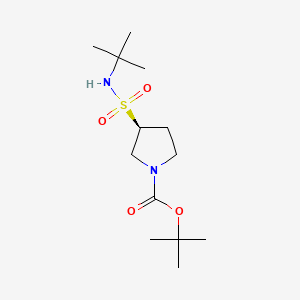

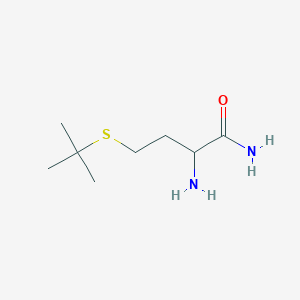

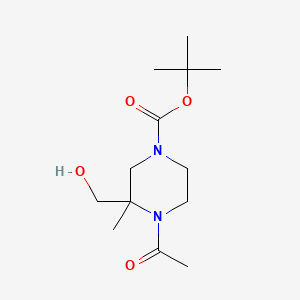

![methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-(chlorosulfonyl)butanoate](/img/structure/B13494432.png)
![3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13494441.png)


